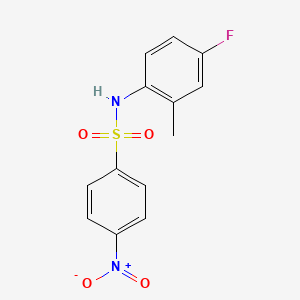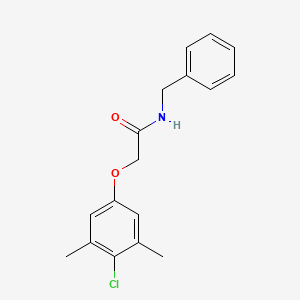
N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methylphenyl, undergoes nitration to introduce a nitro group at the para position.
Sulfonation: The nitrated product is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.
Coupling Reaction: Finally, the sulfonated product is coupled with 4-nitrobenzenesulfonyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry:
- Utilized in the production of dyes and pigments due to its aromatic structure and substituents.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide is primarily related to its ability to interact with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity and exerting antimicrobial effects. Additionally, the presence of the nitro and fluoro groups can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
- 4-fluoro-2-methylphenol
- 2-fluoro-4-methylphenol
- 4-bromo-2,6-xylenol
Comparison:
- N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties.
- Compared to 4-fluoro-2-methylphenol and 2-fluoro-4-methylphenol , the sulfonamide derivative exhibits enhanced antimicrobial activity due to the presence of the sulfonamide group.
- 4-bromo-2,6-xylenol differs in its halogen substituent and lacks the sulfonamide group, resulting in different chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-8-10(14)2-7-13(9)15-21(19,20)12-5-3-11(4-6-12)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHZBSPSGMKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methylphenyl)phenoxy]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B5863552.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![3-(4-chlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5863563.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B5863588.png)
![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5863632.png)

